2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide
Overview
Description
2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two methyl groups and two sulfonamide groups attached to the dibenzofuran core.
Scientific Research Applications
2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide typically involves the following steps:
Starting Material: The synthesis begins with dibenzofuran as the starting material.
Methylation: The dibenzofuran undergoes methylation to introduce the two methyl groups at the 2 and 8 positions.
Sulfonation: The methylated dibenzofuran is then subjected to sulfonation to introduce the sulfonamide groups at the 2 and 8 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methylation and sulfonation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can undergo substitution reactions where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dibenzofuran derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyldibenzofuran: Lacks the sulfonamide groups but has similar structural features.
Dibenzofuran: The parent compound without any methyl or sulfonamide groups.
2-N,8-N-dimethyldibenzofuran-2,8-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide groups.
Uniqueness
2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide is unique due to the presence of both methyl and sulfonamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-N,8-N-dimethyldibenzofuran-2,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-15-22(17,18)9-3-5-13-11(7-9)12-8-10(23(19,20)16-2)4-6-14(12)21-13/h3-8,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZQHSAZIDQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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